3-(5-bromo-2-chlorobenzamido)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-(5-bromo-2-chlorobenzamido)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine, chlorine, and ethoxy groups in its structure suggests that it may exhibit unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-chlorobenzamido)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of 5-bromo-2-chlorobenzoyl chloride: This is achieved by reacting 5-bromo-2-chlorobenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The resulting 5-bromo-2-chlorobenzoyl chloride is then reacted with 4-ethoxyaniline in the presence of a base such as triethylamine to form the corresponding amide.
Cyclization: The amide is then subjected to cyclization using a suitable dehydrating agent like phosphorus oxychloride (POCl3) to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2-chlorobenzamido)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, potentially altering its biological activity.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Derivatives with different substituents replacing bromine or chlorine.
Oxidation: Oxidized forms of the benzofuran ring.
Reduction: Reduced forms of the benzofuran ring or amide group.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 3-(5-bromo-2-chlorobenzamido)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to certain biological targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
3-(5-bromo-2-chlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
3-(5-bromo-2-chlorobenzamido)-N-(4-hydroxyphenyl)-1-benzofuran-2-carboxamide: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
The ethoxy group in 3-(5-bromo-2-chlorobenzamido)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide may confer unique solubility and pharmacokinetic properties compared to its analogs. Additionally, the specific arrangement of substituents can influence its biological activity and specificity towards certain targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[(5-bromo-2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrClN2O4/c1-2-31-16-10-8-15(9-11-16)27-24(30)22-21(17-5-3-4-6-20(17)32-22)28-23(29)18-13-14(25)7-12-19(18)26/h3-13H,2H2,1H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGUDYRCJOMWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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